2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid

Description

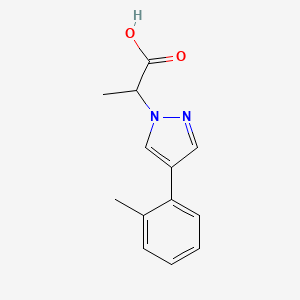

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a propanoic acid moiety linked to a pyrazole ring substituted with an ortho-methylphenyl (o-tolyl) group at the 4-position. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, provides a versatile scaffold for chemical modifications. The carboxylic acid group enables hydrogen bonding and salt formation, critical for interactions with biological targets or crystallization in structural studies .

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[4-(2-methylphenyl)pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)11-7-14-15(8-11)10(2)13(16)17/h3-8,10H,1-2H3,(H,16,17) |

InChI Key |

QEUMKDUYDSVAKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CN(N=C2)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of o-tolylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The propanoic acid moiety can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid or base catalysis. This reaction is critical for modifying solubility or bioactivity.

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

-

Applications : Ester derivatives are intermediates in prodrug design or further synthetic modifications.

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming a hydrocarbon side chain.

| Conditions | Product | Catalyst | Reference |

|---|---|---|---|

| 200°C, CuO | 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propane | CuO | |

| NaOH, Quinoline (200°C) | Same as above | — |

-

Note : Decarboxylation is less common in mild conditions but occurs under high temperatures or with metal catalysts.

Condensation and Cyclization Reactions

The pyrazole nitrogen and carboxylic acid enable condensation with amines or carbonyl compounds.

| Reagents | Product | Key Step | Reference |

|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine derivatives | Cyclocondensation | |

| Malononitrile, FeCl<sub>3</sub>/PVP | 4-Amino-pyrazole-carbonitriles | Nucleophilic addition |

-

Example : Reaction with arylhydrazines forms fused heterocycles (e.g., pyrazolo-triazoles) via intermediate aziridine species .

Halogenation and Electrophilic Substitution

Electrophilic substitution occurs at the pyrazole ring’s C-4 position (if unsubstituted) or the o-tolyl group.

| Reagent | Product | Position | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Bromo-2-(4-(o-tolyl)-1H-pyrazol-1-yl)propanoic acid | C-4 of pyrazole | |

| Cl<sub>2</sub>, FeCl<sub>3</sub> | Chlorinated o-tolyl derivatives | Benzene ring |

-

Halogenation Mechanism : Radical or electrophilic pathways, depending on reagents (e.g., NBS vs. Cl<sub>2</sub>/FeCl<sub>3</sub>).

Salt Formation and Acid-Base Reactions

The carboxylic acid reacts with bases to form salts, enhancing water solubility.

| Base | Salt Form | Application | Reference |

|---|---|---|---|

| NaOH | Sodium 2-(4-(o-tolyl)-1H-pyrazol-1-yl)propanoate | Pharmaceutical formulations | |

| NH<sub>4</sub>OH | Ammonium salt | Crystallization studies |

Biological Activity and Pharmacological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cyclooxygenase) involve hydrogen bonding and hydrophobic interactions via the pyrazole and carboxylic acid groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making them potential candidates for the treatment of inflammatory diseases .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain pyrazole derivatives possess direct antibacterial activity against Gram-positive bacteria. The structural modifications in these compounds can enhance their efficacy as antibiotic adjuvants, potentially overcoming resistance mechanisms in pathogens .

3. Cancer Research

Pyrazole derivatives are being investigated for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For instance, some studies suggest that modifications to the pyrazole scaffold can lead to enhanced cytotoxicity against specific cancer cell lines .

Agricultural Applications

1. Herbicidal Activity

Research into the herbicidal properties of pyrazole derivatives has revealed their potential as effective agents in weed management. These compounds can disrupt plant growth by inhibiting key metabolic pathways, thus serving as a basis for developing new herbicides with reduced environmental impact .

2. Pest Control

The application of pyrazole compounds extends to pest control, where they can act as insecticides or fungicides. Their effectiveness against various agricultural pests makes them valuable in integrated pest management strategies .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives showed that this compound significantly reduced carrageenan-induced paw edema in animal models, indicating its potential use as an anti-inflammatory agent. The mechanism was linked to the inhibition of TNF-α production and modulation of immune responses .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antibacterial activity of various pyrazole derivatives, this compound exhibited moderate activity against several strains of Gram-positive bacteria. The compound's structure was found to be crucial for its antimicrobial efficacy, suggesting avenues for further optimization .

Mechanism of Action

The mechanism of action of 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Pyrazole Derivatives

| Compound Name | Substituents | Key Properties | Biological Activities |

|---|---|---|---|

| 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid | 4-o-tolyl, 1-propanoic acid | High lipophilicity; steric hindrance from methyl group enhances metabolic stability | Potential anti-inflammatory, enzyme inhibition |

| 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid | 4-fluorophenyl, 1-propanoic acid | Electron-withdrawing fluorine enhances receptor binding affinity | Antimicrobial, COX inhibition |

| 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid | 3-chlorophenyl, 1-propanoic acid | Chlorine increases lipophilicity and halogen bonding potential | Anticancer, anti-inflammatory |

| 2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid | 4-methoxycarbonyl, 1-propanoic acid | Methoxycarbonyl improves solubility and reactivity | Synthetic intermediate; antimalarial potential |

| 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid | 4-iodo, 3-methyl, 1-propanoic acid | Iodine provides bulk for halogen bonding; methyl stabilizes structure | Radiopharmaceutical applications |

| 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid | 1-methyl, 4-oxy-propanoic acid | Ether linkage alters electronic properties and bioavailability | Neuroprotective, anti-inflammatory |

Key Differences in Reactivity and Pharmacology

Halogenated derivatives (e.g., fluoro, chloro, iodo) exhibit varied electronegativity and steric effects. Fluorine improves binding affinity to enzymes like cyclooxygenase (COX), while iodine’s bulkiness may aid in radiopharmaceutical labeling .

Solubility and Metabolic Stability: The methoxycarbonyl group in 2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid enhances aqueous solubility, making it preferable for formulations requiring high bioavailability . Methyl groups (e.g., o-tolyl, 3-methyl in iodo derivative) reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

Biological Activity Profiles :

- Anti-inflammatory Activity : Fluorophenyl and o-tolyl derivatives show COX-2 inhibition due to optimal steric and electronic interactions .

- Antimicrobial Activity : Halogenated analogs (Cl, F) disrupt microbial enzyme function through halogen bonding .

Research Findings and Implications

- Structural Insights : X-ray crystallography studies using programs like SHELXL have resolved the planar geometry of the pyrazole ring and confirmed substituent orientations critical for activity.

- In Vivo Studies : The o-tolyl derivative demonstrated prolonged anti-inflammatory effects in rodent models compared to phenyl analogs, attributed to slower hepatic clearance .

- Synthetic Utility : The carboxylic acid group enables conjugation with amines or alcohols, facilitating prodrug development .

Biological Activity

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative notable for its unique structural features, including a pyrazole ring and a propanoic acid moiety. Its molecular formula is C12H15N3O2, with a molecular weight of approximately 233.27 g/mol. The presence of the o-tolyl group enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that these compounds can modulate pathways associated with pain and inflammation, suggesting their potential as therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is crucial in reducing inflammation and pain. In animal models, compounds similar to this derivative have demonstrated substantial inhibition of carrageenan-induced paw edema, indicating their effectiveness in controlling inflammation .

Antibacterial Properties

Recent investigations into the antibacterial activity of pyrazole derivatives have revealed that some compounds exhibit direct antibacterial effects against Gram-positive bacteria. Although the specific activity of this compound has not been extensively characterized in this context, related compounds have shown promising results in inhibiting bacterial growth through various mechanisms .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Moderate antibacterial | 512 |

| Compound B | Strong antibacterial | 8 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the pyrazole ring or the propanoic acid moiety can lead to significant changes in pharmacological profiles. For instance:

| Substituent | Effect |

|---|---|

| Nitro group | Increased reactivity |

| Amino group | Altered pharmacological profile |

| Methyl group | Enhanced lipophilicity |

These modifications can enhance or diminish the compound's biological activities, highlighting the importance of SAR studies in drug development.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Efficacy : A study demonstrated that a related pyrazole derivative significantly reduced inflammation in rat models through COX inhibition.

- Antimicrobial Activity : Another investigation found that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Antitumor Effects : Research into structurally similar compounds indicated potential as CDK inhibitors, suggesting a pathway for developing anticancer therapies.

Q & A

Q. Advanced

- HPLC-MS : Detects impurities at ppm levels using reverse-phase columns and tandem MS for fragmentation matching .

- Synthesis of Reference Standards : Impurities (e.g., regioisomers or oxidation by-products) are synthesized and characterized (e.g., via NMR) for calibration .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–7.4) and monitor degradation via LC-MS .

- Metabolite Profiling : Use liver microsomes to identify metabolic pathways (e.g., oxidation of the pyrazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.